molecular formula C5H10O2S B2485472 2-(Methylsulfanyl)butanoic acid CAS No. 874525-90-3

2-(Methylsulfanyl)butanoic acid

Cat. No.: B2485472
CAS No.: 874525-90-3
M. Wt: 134.19
InChI Key: IKMGEAMKZUENRW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.19. The purity is usually 95%.
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Scientific Research Applications

1. Mutagenicity and Carcinogenicity Studies

2-Chloro-4-(methylthio)butanoic acid, a derivative of 2-(methylsulfanyl)butanoic acid, has been identified as a direct-acting mutagen and suspected gastric carcinogen. This compound, isolated from fish preserved with salt and nitrite, forms reactive intermediates, such as 1-methyl-2-thietaniumcarboxylic acid, potentially associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

2. Chemical Synthesis and Reactivity

Research involving the synthesis of imines from derivatives of this compound has been conducted, highlighting its utility in chemical synthesis. This work emphasizes the compound's role in forming intermediates for further chemical reactions (Paiva, 2011).

3. Nutritional and Antioxidant Properties

DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a source of dietary methionine, is known for its role in poultry nutrition. It contributes to antioxidant metabolites such as taurine and glutathione, improving intestinal homeostasis and quality of poultry products (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).

4. Cytotoxicity in Cancer Research

2-Methylsulfanyldecanoic acid and 2-methylsulfanyldodecanoic acid, synthesized from methyl decanoate and methyl dodecanoate respectively, have demonstrated cytotoxicity against human leukemia cell lines. These compounds exhibit increased cytotoxicity compared to their non-sulfanyl counterparts, indicating their potential in cancer research (Carballeira, Miranda, Orellano, & González, 2005).

5. Antimicrobial Activity

Acylhydrazones derived from this compound have shown strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds, possessing an amino acid side chain, are significant in the development of new antimicrobial agents (Tatar, Şenkardeş, Sellitepe, Küçükgüzel, Karaoglu, Bozdeveci, Clercq, Pannecouque, Hadda, & Küçükgüzel, 2016).

Safety and Hazards

The safety information for 2-(Methylsulfanyl)butanoic acid indicates that it is classified as a danger under the GHS05 pictogram . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that this compound is a precursor in methionine biosynthesis , suggesting that it may interact with enzymes involved in this pathway.

Mode of Action

As a precursor in methionine biosynthesis, it is likely that it is metabolized into methionine, an essential amino acid, in the body . The exact mechanism of this transformation and the subsequent interactions with its targets remain to be elucidated.

Biochemical Pathways

2-(Methylsulfanyl)butanoic acid is involved in the biosynthesis of methionine , an essential amino acid that plays a crucial role in many biological processes. Methionine is a substrate for protein synthesis and is also involved in the methylation of DNA and other molecules, which can affect gene expression and protein function.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a precursor in methionine biosynthesis

Properties

IUPAC Name

2-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMGEAMKZUENRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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